The synthesis of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid typically involves several steps that may include cyclization reactions and functional group modifications. Common methods include:
The molecular structure of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid reveals several important features:
The structural representation can be described using SMILES notation: CC(N2C(=O)c1ccncc1C2=O)C(O)=O
.
The chemical reactivity of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid includes:
These reactions can be influenced by various parameters such as temperature, solvent choice, and reaction time.
The mechanism of action for compounds like 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid often relates to their interactions with biological targets:
Research into its pharmacological properties could provide insights into specific pathways affected by this compound.
Key physical and chemical properties of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid include:
These properties are crucial for understanding how the compound behaves under various conditions.
The applications of 2-{1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}propanoic acid span several fields:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: